Daphnetoxin

Description

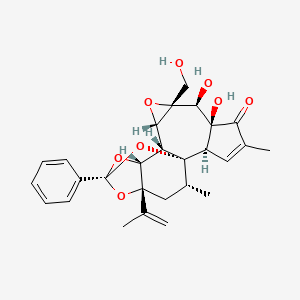

Structure

3D Structure

Properties

CAS No. |

28164-88-7 |

|---|---|

Molecular Formula |

C27H30O8 |

Molecular Weight |

482.5 g/mol |

IUPAC Name |

(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one |

InChI |

InChI=1S/C27H30O8/c1-13(2)23-11-15(4)26-17-10-14(3)19(29)25(17,31)22(30)24(12-28)21(32-24)18(26)20(23)33-27(34-23,35-26)16-8-6-5-7-9-16/h5-10,15,17-18,20-22,28,30-31H,1,11-12H2,2-4H3/t15-,17-,18-,20-,21+,22-,23-,24+,25-,26+,27-/m1/s1 |

InChI Key |

LGEROVMQYFTBDI-FFIGBMOQSA-N |

SMILES |

CC1CC2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)O[C@](O3)(O2)C7=CC=CC=C7)C(=C)C |

Canonical SMILES |

CC1CC2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C |

Synonyms |

daphnetoxin |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Daphnetoxin from Daphne Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnetoxin, a potent diterpenoid orthoester found in various Daphne species, has garnered significant interest within the scientific community for its powerful biological activities, primarily as an activator of protein kinase C (PKC). This technical guide provides an in-depth overview of the discovery, isolation, and biological mechanism of this compound. It includes detailed experimental protocols for its extraction and purification, a comprehensive summary of quantitative data, and a visualization of its key signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

This compound was first isolated in 1970 by G. H. Stout and his colleagues from the bark of Daphne mezereum L., a plant with a long history of use in traditional medicine and a reputation for its toxicity.[1][2] This discovery marked a significant step in understanding the chemical basis for the bioactivity of Daphne species. This compound is classified as a daphnane-type diterpenoid, a class of compounds characterized by a unique tricyclic 5/7/6 ring system.[1][2] Subsequent research has identified this compound and its analogs in several other Daphne species, including Daphne gnidium, Daphne odora, Daphne tangutica, and Daphne acutiloba.[1]

Experimental Protocols: Extraction and Isolation of this compound

The isolation of this compound from Daphne species involves a multi-step process of extraction and chromatographic purification. The following protocols are based on established methodologies, including the principles applied in the original isolation and subsequent refined techniques.

General Extraction from Daphne Bark

This protocol outlines a general procedure for the initial extraction of this compound and related compounds from the dried bark of Daphne species.

Materials:

-

Dried and powdered bark of Daphne mezereum or other this compound-containing species.

-

Solvents: n-hexane, dichloromethane (B109758), methanol (B129727), ethyl acetate (B1210297).

-

Extraction apparatus (Soxhlet or maceration equipment).

-

Rotary evaporator.

Procedure:

-

Defatting: The powdered bark material is first extracted with a nonpolar solvent, such as n-hexane, to remove lipids and other nonpolar constituents. This can be performed using a Soxhlet apparatus for several hours or by maceration with agitation for an extended period.

-

Extraction of Active Compounds: Following defatting, the plant material is air-dried and then subjected to extraction with a series of solvents of increasing polarity. A common sequence is dichloromethane followed by methanol or ethyl acetate. This sequential extraction helps to fractionate the compounds based on their polarity.

-

Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts for further purification.

Chromatographic Purification of this compound

The crude extracts are complex mixtures that require further separation to isolate pure this compound. This is typically achieved through a combination of column chromatography techniques.

Materials:

-

Crude extract from Daphne species.

-

Silica (B1680970) gel for column chromatography.

-

Solvent systems for elution (e.g., gradients of hexane-ethyl acetate or dichloromethane-methanol).

-

Thin Layer Chromatography (TLC) plates for monitoring fractions.

-

High-Performance Liquid Chromatography (HPLC) system for final purification (optional but recommended).

Procedure:

-

Silica Gel Column Chromatography (Initial Separation):

-

The crude extract (e.g., the dichloromethane or ethyl acetate fraction) is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a solvent gradient of increasing polarity. For example, starting with 100% hexane (B92381) and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by TLC, visualizing with UV light and/or a suitable staining reagent (e.g., vanillin-sulfuric acid).

-

Fractions containing compounds with similar TLC profiles to this compound are pooled.

-

-

Further Chromatographic Steps:

-

The pooled fractions may require further purification using repeated column chromatography with different solvent systems or by employing other chromatographic techniques such as Sephadex LH-20 chromatography to remove pigments and other impurities.

-

For final purification to obtain highly pure this compound, preparative or semi-preparative HPLC is often employed. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol is a common choice.

-

Quantitative Data

The yield of this compound can vary significantly depending on the Daphne species, the part of the plant used, the geographical location, and the extraction and purification methods employed. The following table summarizes available quantitative data on this compound and its biological activity.

| Parameter | Species | Plant Part | Method | Result | Reference |

| Yield | Daphne mezereum | Bark | Not specified in detail | Main diterpenoid constituent is gniditrin | [3][4] |

| Yield | Daphne gnidium | Not specified | Not specified in detail | This compound is a known constituent | [5] |

| IC50 (PKCα activation) | - | - | In vivo yeast phenotypic assay | 536 ± 183 nM | [6] |

| IC50 (PKCβI activation) | - | - | In vivo yeast phenotypic assay | 902 ± 129 nM | [6] |

| IC50 (PKCδ activation) | - | - | In vivo yeast phenotypic assay | 3370 ± 492 nM | [6] |

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the extraction and isolation of this compound.

This compound-Induced Protein Kinase C (PKC) Signaling Pathway

Caption: Simplified signaling pathway of this compound-mediated PKC activation.

Mechanism of Action: Protein Kinase C Activation

This compound is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.[6] this compound mimics the action of diacylglycerol (DAG), the endogenous activator of most PKC isoforms.

Studies have shown that this compound exhibits differential activation of PKC isotypes. It is a more potent activator of PKCα compared to another related natural product, mezerein.[6] Conversely, it is a less potent activator of PKCδ.[6] This differential activity may explain some of the distinct biological effects observed for this compound. The activation of PKC by this compound can trigger downstream signaling cascades that ultimately lead to various cellular responses, including the induction of apoptosis in certain cancer cell lines.[5]

Conclusion

This compound remains a molecule of significant interest due to its potent and specific biological activities. This guide has provided a comprehensive overview of its discovery, detailed protocols for its isolation, a summary of quantitative data, and a visualization of its primary signaling pathway. It is hoped that this resource will facilitate further research into the therapeutic potential of this compound and other related daphnane (B1241135) diterpenoids. The continued exploration of such natural products holds promise for the development of novel therapeutic agents for a range of diseases.

References

- 1. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Gniditrin is the main diterpenoid constituent in the bark of Daphne mezereum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of a Diterpenoid: A Technical Guide to the Mechanism of Action of Daphnetoxin in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular mechanisms underpinning the anti-cancer properties of daphnetoxin, a potent diterpenoid from the Daphne genus. This document provides a comprehensive overview of its primary modes of action, focusing on its role as a protein kinase C (PKC) activator, its impact on cell cycle progression and apoptosis, and its effects on crucial signaling cascades within cancer cells. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding of the complex biological processes involved.

Core Mechanism: Potent and Differential Activation of Protein Kinase C

This compound's primary mechanism of action is its function as a potent activator of protein kinase C (PKC), a family of serine/threonine kinases pivotal in cellular signal transduction.[1][2] Unlike the well-characterized phorbol (B1677699) esters, this compound exhibits a distinct selectivity profile for PKC isotypes.

This compound demonstrates potent activation of classical (α and βI) and novel (δ) PKC isoforms.[1][2] Notably, its activation potential differs from the related daphnane (B1241135) diterpenoid, mezerein. While both are PKC activators, this compound is a more potent activator of PKCα but a less potent activator of PKCδ compared to mezerein.[1][2] This differential activation is significant, as PKCδ has been implicated in growth inhibition.[2] The reduced potency towards PKCδ may explain the observed differences in the antiproliferative effects between this compound and mezerein.[1][2] this compound, like phorbol esters, does not activate atypical PKC isoforms such as PKCζ, which lack the phorbol ester binding domain.[2]

Quantitative Analysis of PKC Isotype Activation

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and mezerein in a yeast phenotypic assay, which correlates growth inhibition with PKC activation.

| Compound | PKCα (nM) | PKCβI (nM) | PKCδ (nM) |

| This compound | 536 ± 183 | 902 ± 129 | 3370 ± 492 |

| Mezerein | 1190 ± 237 | 908 ± 46 | 141 ± 25 |

| Data sourced from a study using a yeast phenotypic assay where growth inhibition is indicative of PKC activation.[1][2] |

Visualizing PKC Activation

Caption: Differential activation of PKC isotypes by this compound.

Induction of Cell Cycle Arrest and Apoptosis

While much of the detailed research on cell cycle and apoptosis has been conducted on related daphnane diterpenoids, the findings provide a strong indication of the likely mechanisms for this compound. Compounds such as yuanhualine, yuanhuahine, and yuanhuagine, which share the daphnane skeleton, have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[3][4]

Cell Cycle Arrest

Daphnane diterpenoids typically induce cell cycle arrest at the G0/G1 and G2/M phases in cancer cells.[3][4][5] This cell cycle blockade is orchestrated by modulating the expression of key cell cycle regulatory proteins:

-

Upregulation of tumor suppressors: Increased expression of p53 and the cyclin-dependent kinase inhibitor p21.[3][5]

-

Downregulation of cyclins and CDKs: Decreased levels of cyclin A, cyclin B1, cyclin E, and cyclin-dependent kinase 4 (CDK4), as well as cdc2.[3]

Apoptosis

Induction of apoptosis is a critical component of the anti-cancer activity of daphnane diterpenoids. This programmed cell death is characterized by:

-

Modulation of Bcl-2 family proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL.[6]

-

Caspase activation: Cleavage and activation of procaspase-3 and subsequent cleavage of poly(ADP-ribose)polymerase (PARP).[6]

Visualizing the Cell Cycle and Apoptotic Pathways

References

- 1. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. Anticancer Activity of Novel Daphnane Diterpenoids from Daphne genkwa through Cell-Cycle Arrest and Suppression of Akt/STAT/Src Signalings in Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Novel Daphnane Diterpenoids from Daphne genkwa through Cell-Cycle Arrest and Suppression of Akt/STAT/Src Signalings in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne [mdpi.com]

- 6. Daphnane diterpene esters isolated from flower buds of Daphne genkwa induce apoptosis in human myelocytic HL-60 cells and suppress tumor growth in Lewis lung carcinoma (LLC)-inoculated mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent and Diverse Biological Activities of Daphnane Diterpenoids: A Technical Guide for Researchers

An in-depth exploration of the multifaceted pharmacological properties of daphnane (B1241135) diterpenoids, offering valuable insights for researchers, scientists, and drug development professionals. This guide details their significant anticancer, anti-HIV, anti-inflammatory, and neurotrophic activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Daphnane diterpenoids, a class of structurally complex natural products primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families, have garnered considerable attention in the scientific community for their broad spectrum of potent biological activities.[1][2] These compounds, characterized by a unique 5/7/6-tricyclic carbon skeleton, have shown promise in various therapeutic areas, including oncology, virology, and neurology.[2][3] This technical guide provides a comprehensive overview of the biological activities of daphnane diterpenoids, with a focus on their potential as lead compounds in drug discovery.

Anticancer Activity: Targeting Key Signaling Pathways

Daphnane diterpenoids have demonstrated significant cytotoxic effects against a wide range of cancer cell lines.[4][5] Their anticancer activity is often attributed to their ability to modulate critical cellular signaling pathways, leading to cell cycle arrest and apoptosis.[4]

Quantitative Anticancer Data

The cytotoxic efficacy of various daphnane diterpenoids has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of the IC50 values for representative daphnane diterpenoids against various cancer cell lines is presented in Table 1.

| Daphnane Diterpenoid | Cancer Cell Line | IC50 Value | Reference(s) |

| Yuanhuacine | HCC1806 (Triple Negative Breast Cancer, BL2 subtype) | 1.6 nM | [6] |

| Yuanhuacine | HCC70 (Triple Negative Breast Cancer, BL2 subtype) | 9.4 nM | [6] |

| Yuanhuacine | HepG2 (Hepatocellular Carcinoma) | 5.56 - 17.06 µM | [7] |

| Yuanhuadine | HepG2 (Hepatocellular Carcinoma) | 5.56 - 17.06 µM | [7] |

| Tianchaterpene C | HGC-27 (Gastric Cancer) | 8.8 µM | [8][9] |

| Daphkoreanin | MCF-7 (Breast Cancer) | 58.77 µM | [10] |

| Unnamed Daphnane Diterpenoid | A375 (Melanoma) | 5.31 µM | [11] |

| Unnamed Daphnane Diterpenoid | HepG2 (Hepatocellular Carcinoma) | 21.46 µM | [11] |

| Unnamed Daphnane Diterpenoid | HL-60 (Leukemia) | 5.31 µM | [11] |

| Unnamed Daphnane Diterpenoid | K562 (Leukemia) | 21.46 µM | [11] |

| Unnamed Daphnane Diterpenoid | HeLa (Cervical Cancer) | 21.46 µM | [11] |

Table 1: Anticancer Activity of Selected Daphnane Diterpenoids. This table summarizes the half-maximal inhibitory concentration (IC50) values of various daphnane diterpenoids against a range of human cancer cell lines.

Modulation of Signaling Pathways

Several daphnane diterpenoids exert their anticancer effects by interfering with crucial signaling cascades that regulate cell growth, proliferation, and survival. Notably, the Protein Kinase C (PKC), Akt, STAT3, and Src pathways have been identified as key targets.

Protein Kinase C (PKC) Activation: Many daphnane diterpenoids are potent activators of PKC isozymes.[1] This activation can lead to downstream signaling events that culminate in either cell proliferation or apoptosis, depending on the specific PKC isotype, cell type, and cellular context.

Inhibition of Akt/STAT3/Src Signaling: Some daphnane diterpenoids have been shown to suppress the activation of the Akt, STAT3, and Src signaling pathways in cancer cells. These pathways are often constitutively active in tumors and play a critical role in promoting cell survival, proliferation, and metastasis.

Anti-HIV Activity: A Promising Avenue for Antiviral Drug Development

Daphnane diterpenoids have emerged as a class of natural products with exceptionally potent anti-HIV activity.[12][13] Many of these compounds inhibit HIV-1 replication at nanomolar and even picomolar concentrations, making them attractive candidates for the development of new antiretroviral therapies.[14][15]

Quantitative Anti-HIV Data

The anti-HIV efficacy of daphnane diterpenoids is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication. Table 2 provides a summary of the EC50 values for several daphnane diterpenoids against HIV-1.

| Daphnane Diterpenoid | HIV-1 Strain/Assay | EC50 Value | Reference(s) |

| Gnidimacrin | Latent HIV-1 Reactivation | Low pM range | [1] |

| Gnidimacrin Derivative (Compound 1) | HIV-1 Replication (MT-4 cells) | 0.19 nM | [14] |

| Gnidimacrin Derivative (9a) | HIV-1 Replication (MT-4 cells) | 0.6 nM | [14] |

| Gnidimacrin Derivative (13e) | HIV-1 Replication (MT-4 cells) | 0.6 nM | [14] |

| Acutilobins A-G | HIV-1 | < 1.5 nM | [15][16] |

| Genkwanine VIII | HIV-1 | 0.17 nM | [15][16] |

| Trigothysoid H | HIV-1 | 0.001 nM | [17] |

| Daphneodorin D-H and known analogues | HIV-1 (MT-4 cells) | 1.5 - 7.7 nM | [13] |

| Stelleralide A | HIV LTR-driven transcription | 0.33 nM | [18] |

| Wikstroelide A | HIV LTR-driven transcription | 0.39 nM | [18] |

Table 2: Anti-HIV Activity of Selected Daphnane Diterpenoids. This table presents the half-maximal effective concentration (EC50) values of various daphnane diterpenoids, highlighting their potent inhibitory effects on HIV-1 replication and latency.

HIV Latency Reversal

A significant challenge in curing HIV infection is the persistence of a latent viral reservoir. Some daphnane diterpenoids, such as gnidimacrin, have shown the remarkable ability to reactivate latent HIV-1.[1][19] This "shock and kill" strategy, where the virus is forced out of latency and then targeted by the immune system or antiretroviral drugs, is a promising approach toward HIV eradication. Gnidimacrin activates latent HIV through the activation of PKC.[1][20]

Anti-inflammatory and Neurotrophic Activities

Beyond their anticancer and antiviral properties, daphnane diterpenoids have also exhibited noteworthy anti-inflammatory and neurotrophic activities.

Anti-inflammatory Effects

Several daphnane diterpenoids have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[4] For instance, genkwadaphnin, gniditrin, and yuanhuatine have shown significant inhibitory effects on LPS-induced NO production in RAW 264.7 macrophages with IC50 values in the low micromolar to nanomolar range.[4] Trigonoreidon B, another daphnane diterpenoid, has been shown to alleviate inflammation by suppressing PI3K/Akt activation in macrophages.[21][22]

Neurotrophic Properties

Certain daphnane diterpenoids have displayed neurotrophic activity, promoting the survival and differentiation of neuronal cells.[23][24] Kirkinine, for example, was identified as a powerful neurotrophic constituent through bioassay-guided fractionation.[24][25] This activity suggests their potential for the treatment of neurodegenerative diseases.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of daphnane diterpenoids.

Isolation and Purification of Daphnane Diterpenoids

A general procedure for the isolation and purification of daphnane diterpenoids from plant sources such as Daphne genkwa involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as petroleum ether or methanol.

-

Fractionation: The crude extract is then subjected to various chromatographic techniques to separate the components. High-Speed Counter-Current Chromatography (HSCCC) is often employed for initial fractionation.

-

Purification: Further purification of the fractions is achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Electronic Circular Dichroism (ECD).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the daphnane diterpenoid for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formazan (B1609692) crystals to form.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is plotted against the compound concentration to determine the IC50 value.

Anti-HIV Replication Assay

The anti-HIV activity of daphnane diterpenoids can be evaluated using various in vitro assays that measure the inhibition of viral replication in susceptible cell lines.

-

Cell Infection: A suitable cell line (e.g., MT-4 cells) is infected with a laboratory-adapted strain of HIV-1.

-

Compound Treatment: The infected cells are then treated with different concentrations of the daphnane diterpenoid.

-

Incubation: The treated cells are incubated for a period that allows for multiple rounds of viral replication.

-

Quantification of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen, or by using a reporter gene assay.

-

EC50 Calculation: The percentage of inhibition of viral replication is plotted against the compound concentration to determine the EC50 value.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of daphnane diterpenoids on signaling pathways.

-

Cell Lysis: Cells treated with the daphnane diterpenoid are lysed to extract the total protein.

-

Protein Quantification: The protein concentration in the lysates is determined using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-STAT3, total STAT3).

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified to determine the changes in protein expression or phosphorylation levels.

Conclusion

Daphnane diterpenoids represent a rich and diverse class of natural products with a remarkable array of potent biological activities. Their significant anticancer and anti-HIV effects, coupled with their anti-inflammatory and neurotrophic potential, underscore their importance as lead compounds for the development of novel therapeutics. The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate further research and development in this exciting field. Future studies focusing on the synthesis of novel analogues, elucidation of detailed mechanisms of action, and in vivo efficacy will be crucial in translating the therapeutic promise of daphnane diterpenoids into clinical applications.

References

- 1. Gnidimacrin, the Potent Anti-HIV Diterpene Can Eliminate Latent HIV-1 Ex Vivo by Activation of PKC Beta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Daphnane Diterpenoids from Wikstroemia indica Using Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne [mdpi.com]

- 5. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential of diterpene compounds as antivirals, a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation, Structural Elucidation, and Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Structure–Activity Relationship Correlations of Gnidimacrin Derivatives as Potent HIV-1 Inhibitors and HIV Latency Reversing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 16. Daphnane-type diterpene esters with cytotoxic and anti-HIV-1 activities from Daphne acutiloba Rehd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

- 19. Targeting HIV latency: pharmacologic strategies toward eradication - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Elimination of HIV-1 Latently Infected Cells by Gnidimacrin and a Selective HDAC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Diterpenoid trigonoreidon B isolated from Trigonostemon reidioides alleviates inflammation in models of LPS-stimulated murine macrophages and inflammatory liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Neurotrophic and antileukemic daphnane diterpenoids from Synaptolepis kirkii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Kirkinine, a new daphnane orthoester with potent neurotrophic activity from Synaptolepis kirkii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

Daphnetoxin and its Analogs: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnetoxin and its structurally related daphnane (B1241135) diterpenoids, isolated primarily from plants of the Daphne genus, represent a class of potent biologically active molecules.[1] For centuries, plants containing these compounds have been utilized in traditional medicine for a variety of ailments.[2] Modern scientific investigation has unveiled their significant potential in several therapeutic areas, including oncology and virology, largely attributed to their ability to modulate key cellular signaling pathways.[2][3] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs, with a focus on their anticancer and protein kinase C (PKC) modulatory activities. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this promising field.

Core Structure and Analogs

The characteristic scaffold of daphnane diterpenoids is a tricyclic 5/7/6 ring system.[1] this compound and its analogs are typically polyhydroxylated and often feature an orthoester functionality. Variations in the substitution patterns on this core structure give rise to a wide array of naturally occurring and synthetic analogs, each with distinct biological activity profiles. These modifications primarily occur at positions C12, C13, C14, and C20 and include alterations to the orthoester group, the presence or absence of a hydroxyl group at C12, and modifications to the acyl groups.[2]

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and its analogs is intricately linked to their chemical structures. Extensive research has delineated key structural features that govern their potency and selectivity for various biological targets.

Anticancer Activity

Numerous daphnane diterpenoids have demonstrated potent cytotoxic effects against a range of cancer cell lines.[2] The SAR for anticancer activity highlights several critical structural motifs:

-

The Orthoester Group: The presence of a 9,13,14-orthoester in ring C is generally favorable for anticancer activity.[2]

-

Substitution at C12: The nature of the substituent at the C12 position plays a crucial role. For instance, a benzoyl group at C12 can enhance antileukemia activity compared to an acetyl group.[2]

-

The 6α,7α-epoxy Group: The presence of a 6α,7α-epoxy ring in the B-ring appears to be important for anticancer potency, as its opening can lead to a decrease in activity.

-

The 20-Acyloxy Group: The acyl group at the C20 position can significantly influence anticancer activity. For example, a 20-palmitate ester has been shown to enhance inhibitory activity against certain cancer cell lines.[2]

The following table summarizes the cytotoxic activity of selected daphnane diterpenoids against various cancer cell lines.

| Compound | Cell Line | IC50 (nM) | Reference |

| Yuanhualine | A549 (Human Lung Cancer) | 7.0 | [4] |

| Yuanhuahine | A549 (Human Lung Cancer) | 15.2 | [4] |

| Yuanhuagine | A549 (Human Lung Cancer) | 24.7 | [4] |

| Genkwadaphnin | P-388 (Murine Leukemia) | 11,800 | [2] |

| Yuanhuacine | HL-60 (Human Myeloid Leukemia) | 10,800 | [2] |

Protein Kinase C (PKC) Activation

Many daphnane diterpenoids are potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases that are key regulators of numerous cellular processes, including cell growth, differentiation, and apoptosis.[5][6] The ability to activate PKC is a significant contributor to the biological effects of these compounds.

The SAR for PKC activation reveals the following key features:

-

B-ring Functionality: The functionality on the B-ring has a profound effect on PKC binding affinity.[5]

-

C6,C7-α-epoxide: The presence of a C6,C7-α-epoxide is a critical determinant of high-affinity PKC binding.[5]

The table below presents the PKC binding affinities and isoform-specific activation for this compound and the related compound, mezerein.

| Compound | PKC Isoform | IC50 (nM) | Biological Effect | Reference |

| This compound | PKC α | 536 ± 183 | Growth Inhibition (Yeast) | [6] |

| PKC βI | 902 ± 129 | Growth Inhibition (Yeast) | [6] | |

| PKC δ | 3370 ± 492 | Growth Inhibition (Yeast) | [6] | |

| Mezerein | PKC α | 1190 ± 237 | Growth Inhibition (Yeast) | [6] |

| PKC βI | 908 ± 46 | Growth Inhibition (Yeast) | [6] | |

| PKC δ | 141 ± 25 | Growth Inhibition (Yeast) | [6] |

Signaling Pathways Modulated by this compound and Analogs

The biological effects of this compound and its analogs are mediated through their interaction with and modulation of critical intracellular signaling pathways.

Protein Kinase C (PKC) Signaling Pathway

This compound and its analogs directly bind to and activate conventional and novel PKC isoforms.[6] This activation triggers a downstream signaling cascade that can lead to diverse cellular responses, including cell cycle arrest and apoptosis.

Figure 1: Simplified this compound-induced PKC signaling pathway.

Akt/STAT3/Src Signaling Pathway

Some daphnane diterpenoids, such as yuanhualine, have been shown to exert their anticancer effects by suppressing the Akt/STAT3/Src signaling pathway.[4] This pathway is often aberrantly activated in cancer and plays a crucial role in cell survival, proliferation, and metastasis.

References

- 1. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT (Assay protocol [protocols.io]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

The Uncharted Path: A Technical Guide to the Biosynthesis of Daphnetoxin in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnetoxin, a potent diterpenoid orthoester found predominantly in plants of the Daphne genus, has garnered significant interest for its diverse biological activities. As a member of the daphnane-type diterpenoids, its complex chemical structure presents both a challenge and an opportunity for drug discovery and development. Understanding the intricate biosynthetic pathway leading to this compound is paramount for harnessing its therapeutic potential, whether through metabolic engineering of plant systems or heterologous production in microbial hosts. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the proposed enzymatic steps, key intermediates, and the experimental methodologies required to fully elucidate this complex biochemical cascade. While significant progress has been made in understanding the biosynthesis of related diterpenoid skeletons in other plant families, the specific enzymatic machinery in Daphne species remains largely uncharacterized, presenting a fertile ground for future research.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to follow a multi-step pathway, commencing with the universal precursor for diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP). The pathway is thought to proceed through a series of cyclization and oxidation reactions, leading to the formation of progressively more complex polycyclic skeletons. The proposed sequence involves the transformation of GGPP into a casbene (B1241624) intermediate, followed by cyclization to a lathyrane skeleton, rearrangement to a tigliane (B1223011) skeleton, and finally, conversion to the characteristic daphnane (B1241135) core structure of this compound. Subsequent modifications, including hydroxylation and esterification, would then yield the final this compound molecule.

Pharmacological properties of Daphnetoxin review

An In-depth Technical Guide to the Pharmacological Properties of Daphnetoxin

Introduction

This compound is a naturally occurring diterpenoid orthoester belonging to the daphnane (B1241135) class.[1][2][3] It is primarily isolated from various species of the plant genus Daphne, particularly from the bark and seeds of plants like Daphne mezereum.[4][5] Historically, plants containing this compound have been used in traditional medicine, but they are known to be highly toxic.[6][7] Structurally characterized by a 5/7/6-tricyclic ring system, this compound and its analogues are subjects of significant pharmacological interest due to their potent biological activities, including profound effects on cellular signaling pathways. This review provides a technical overview of the pharmacological properties of this compound, focusing on its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Core Mechanism of Action: Protein Kinase C Activation

The primary mechanism underlying the pharmacological effects of this compound is its potent activation of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for regulating a multitude of cellular processes.[8][9] Similar to phorbol (B1677699) esters and its structural analogue mezerein, this compound binds to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms, mimicking the action of the endogenous second messenger diacylglycerol (DAG).[10] This binding recruits PKC to cellular membranes, leading to a conformational change that releases the enzyme from its autoinhibited state and initiates downstream signaling cascades.[10]

However, this compound does not activate atypical PKC (aPKC) isoforms, as they lack the C1 domain required for binding.[9] This selective activation is a key aspect of its biological profile. Furthermore, this compound exhibits a distinct pattern of selectivity among the responsive PKC isoforms when compared to other activators like mezerein.[8][9]

Caption: Mechanism of this compound-induced PKC activation.

Quantitative Pharmacological Data

The potency and selectivity of this compound as a PKC activator have been quantified in various studies. The following tables summarize key quantitative data regarding its activity on PKC isoforms, its cytotoxicity against cancer cells, and its in vivo toxicity.

Table 1: Activation of Protein Kinase C (PKC) Isoforms Data from a yeast phenotypic assay where growth inhibition is indicative of PKC activation.[8][9]

| Compound | PKC Isoform | IC₅₀ (nM) |

| This compound | PKCα | 536 ± 183 |

| PKCβI | 902 ± 129 | |

| PKCδ | 3370 ± 492 | |

| PKCζ | No activity | |

| Mezerein | PKCα | 1190 ± 237 |

| PKCβI | 908 ± 46 | |

| PKCδ | 141 ± 25 | |

| PKCζ | No activity |

Observations: this compound is a more potent activator of PKCα but significantly less potent on PKCδ compared to mezerein.[8][9] This differential selectivity is suggested to be the reason for this compound's lack of antileukemic effects, which are associated with potent PKCδ activation.[8][9]

Table 2: Cytotoxicity Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) |

| Yuanhualine | A549 | Lung Cancer | 7.0 |

| Yuanhuahine | A549 | Lung Cancer | 15.2 |

| Yuanhuagine | A549 | Lung Cancer | 24.7 |

| Gnidimacrin | K562 | Leukemia | 1.2 |

*Note: These compounds are daphnane diterpenoids structurally related to this compound, illustrating the potent anticancer activity of this class.[6][11]

Table 3: In Vivo Toxicity

| Compound | Animal Model | Route | LD₅₀ |

| This compound | Mouse | Oral | 0.3 mg/kg |

Source: Römpp Online.[5]

Key Pharmacological Effects

Anticancer Activity

Daphnane diterpenoids, including this compound analogues, exhibit potent anti-proliferative activity against a range of human cancer cells, including those resistant to standard anticancer drugs.[11] The mechanisms underlying this activity are multifaceted and involve:

-

Cell-Cycle Arrest: These compounds can induce cell-cycle arrest in both the G0/G1 and G2/M phases.[6][11] This is correlated with the upregulation of cyclin-dependent kinase inhibitors like p21 and p53, and the downregulation of key cell-cycle regulators such as cyclin B1 and c-Myc.[6][11]

-

Suppression of Signaling Pathways: Daphnane diterpenoids have been shown to suppress the activation of critical pro-survival signaling pathways, including Akt, STAT3, and Src, in human lung cancer cells.[11]

Mitochondrial Toxicity

Despite its potential as an anticancer agent, this compound exhibits significant mitochondrial toxicity.[12] Studies on isolated rat liver mitochondria have demonstrated that this compound can:

-

Increase the proton leak across the inner mitochondrial membrane.

-

Induce the mitochondrial permeability transition pore (MPTP).

-

Inhibit ATP synthase.

-

Inhibit the mitochondrial respiratory chain.

These effects contribute to the overall cellular toxicity of the compound and must be carefully considered in any therapeutic development.[12]

General Toxicity

This compound is a highly toxic compound. Ingestion or even skin contact can lead to severe adverse effects in humans, including inflammation, and damage to the kidneys, circulatory system, and central nervous system.[5]

Experimental Protocols

PKC Activation: In Vivo Yeast Phenotypic Assay

This assay provides a functional, cell-based measurement of PKC activation.[8][9]

-

Yeast Strain Preparation: Saccharomyces cerevisiae strains are engineered to express individual mammalian PKC isoforms (e.g., PKCα, PKCβI, PKCδ, PKCζ). Expression is typically placed under the control of an inducible promoter.

-

Culture and Induction: Yeast cultures are grown to a logarithmic phase. The expression of the specific PKC isoform is then induced.

-

Compound Incubation: The yeast samples are incubated with varying concentrations of the test compound (e.g., this compound, mezerein).

-

Growth Measurement: Yeast growth is monitored over time, often by measuring optical density (OD).

-

Data Analysis: Growth inhibition is assumed to be a direct result of PKC activation. The concentration of the compound that causes 50% growth inhibition (IC₅₀) is calculated to determine its potency on the specific PKC isoform.

Caption: Workflow for the PKC activation yeast phenotypic assay.

Mitochondrial Toxicity Assessment

This protocol assesses the direct impact of a compound on mitochondrial function.[12]

-

Mitochondria Isolation: Mitochondria are isolated from Wistar rat liver tissue using differential centrifugation.

-

Parameter Measurement: The isolated mitochondria are incubated with the test compound (this compound). Key functional parameters are measured using specific electrodes and spectrophotometric assays:

-

Membrane Potential: Assessed using a tetraphenylphosphonium-selective electrode.

-

Oxygen Consumption: Measured with a Clark-type oxygen electrode to assess respiratory chain function.

-

Mitochondrial Swelling: Monitored by changes in light scattering at 540 nm to detect MPTP opening.

-

-

Cellular Assays: In parallel, cell lines (e.g., tumor cell lines) are treated with the compound. Mitochondrial effects in intact cells are visualized using vital epifluorescence imaging with potential-sensitive dyes (e.g., Rhodamine 123).

-

Cell Proliferation: The effect on cell growth is measured using standard assays like the MTT assay.

Structure-Activity Relationship (SAR)

The biological activity of daphnane diterpenoids is highly dependent on their chemical structure. The comparison between this compound and mezerein highlights the importance of specific functional groups in determining PKC isoform selectivity.

-

Orthoester Group: The 9,13,14-orthoester function is a characteristic feature of many active daphnane diterpenoids and is considered favorable for both anti-HIV and anticancer activities.[6]

-

Substituents on Ring C: The nature of the substituent at the C-12 position appears to play a critical role in isoform selectivity and the resulting biological effect (e.g., antileukemic activity).[6]

-

Hydroxyl and Acyl Groups: The presence and position of hydroxyl and acyloxy groups elsewhere on the molecule also significantly influence activity and toxicity.[6]

Caption: Relationship between PKCδ potency and biological effect.

Conclusion

This compound is a potent, naturally derived modulator of cellular signaling with a well-defined mechanism of action centered on the activation of Protein Kinase C. Its distinct isoform selectivity profile differentiates it from other PKC activators and provides a valuable tool for studying the specific roles of PKC isoforms. While its potent anticancer activity makes it and its analogues compelling subjects for drug development, their significant mitochondrial and systemic toxicity presents a major hurdle. Future research should focus on synthesizing novel daphnane analogues with improved therapeutic indices, aiming to retain the desired pharmacological effects (e.g., potent PKCδ activation for anticancer activity) while minimizing off-target toxicity. A deeper understanding of the structural determinants of its isoform selectivity will be crucial for the rational design of safer and more effective therapeutic agents based on the this compound scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound – Wikipedia [de.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Daphnin - Wikipedia [en.wikipedia.org]

- 8. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 10. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Activity of Novel Daphnane Diterpenoids from Daphne genkwa through Cell-Cycle Arrest and Suppression of Akt/STAT/Src Signalings in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondrial toxicity of the phyotochemicals this compound and daphnoretin--relevance for possible anti-cancer application - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Daphnetoxin as a Protein Kinase C (PKC) Activator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of daphnetoxin, a naturally occurring diterpenoid, and its function as a potent activator of Protein Kinase C (PKC). It delves into the mechanism of action, quantitative data on its interaction with PKC isozymes, downstream signaling effects, and detailed experimental protocols for its study.

This compound is a daphnane-type diterpene orthoester isolated from plants of the Daphne genus, which have been used in traditional medicine for centuries.[1][2] It is structurally related to other well-known PKC activators like mezerein and phorbol (B1677699) esters.[3][4] Understanding its interaction with PKC is crucial for leveraging its potential in biomedical research and as a lead compound in drug discovery for various conditions, including cancer and HIV/AIDS.[5][6]

Mechanism of Action: Mimicking Endogenous Signaling

Protein Kinase C represents a family of serine/threonine kinases that are central to cellular signal transduction, regulating processes like cell growth, differentiation, and apoptosis.[7][8] PKC isozymes are broadly classified into three groups: conventional (cPKC), novel (nPKC), and atypical (aPKC).[9]

The activation of conventional and novel PKC isozymes is a multi-step process typically initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[10] DAG recruits PKC from the cytosol to the cell membrane, where it binds to the C1 domain, a cysteine-rich motif, causing a conformational change that activates the enzyme.[7][11]

This compound functions as a potent PKC activator by acting as a DAG mimetic. It binds with high affinity to the C1 domains of conventional and novel PKC isozymes, inducing their translocation to the membrane and subsequent activation, bypassing the need for receptor-mediated PIP2 hydrolysis.[4][12]

Quantitative Analysis of this compound-PKC Interaction

This compound exhibits potent and differential activity across various PKC isozymes. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50) in cellular growth assays or by its binding affinity (Ki).

Table 1: Isozyme Selectivity of this compound Summarizes the IC50 values of this compound for inhibiting the growth of yeast expressing specific mammalian PKC isozymes, a functional measure of its activation potency.

| PKC Isozyme | This compound IC50 (nM) | Comparator: Mezerein IC50 (nM) | Reference |

| PKCα (alpha) | 536 ± 183 | 1190 ± 237 | [3] |

| PKCβI (beta I) | 902 ± 129 | 908 ± 46 | [3] |

| PKCδ (delta) | 3370 ± 492 | 141 ± 25 | [3] |

Data indicate that this compound is more potent on PKCα, equally potent on PKCβI, and significantly less potent on PKCδ compared to mezerein.[3] This differential activation may explain the varying biological outcomes of these two compounds.[3]

Table 2: Binding Affinities of Daphnane (B1241135) Congeners While specific Ki values for this compound are not readily available in the cited literature, studies on closely related daphnane diterpenes demonstrate high-affinity binding to PKC.

| Compound | PKC Binding Affinity | Reference |

| Yuanhuapin | Subnanomolar | [5] |

| Des-epoxy-yuanhuapin | Single-digit nanomolar | [5] |

These findings suggest that daphnane diterpenes, including this compound, are among the most potent ligands for PKC.[5]

Downstream Signaling Pathways

Activation of PKC by this compound initiates a cascade of phosphorylation events that influence multiple downstream signaling pathways. A key pathway affected is the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway.[13] PKC can directly or indirectly activate Raf kinase, which in turn phosphorylates and activates MEK, followed by the phosphorylation and activation of ERK.[9] This pathway is critical in regulating gene expression related to cell proliferation and survival.

Experimental Protocols

Studying the effects of this compound requires robust and specific assays. Below are methodologies for key experiments cited in the literature.

This assay provides a functional, in vivo measurement of the potency and selectivity of compounds on specific mammalian PKC isoforms expressed in a yeast model system.[3][12]

-

Yeast Strain and Plasmids: Use Saccharomyces cerevisiae strains engineered to express individual mammalian PKC isoforms (e.g., PKCα, βI, δ) under the control of an inducible promoter (e.g., GAL1).

-

Culture Preparation: Grow yeast cultures in a selective medium containing a non-inducing carbon source (e.g., raffinose) to mid-log phase.

-

Induction: Induce the expression of the specific PKC isoform by transferring the yeast to a medium containing an inducing carbon source (e.g., galactose) for a defined period (e.g., 4-6 hours).

-

Compound Treatment: Aliquot the induced yeast culture into a 96-well plate. Add this compound across a range of concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., mezerein or phorbol esters).

-

Growth Measurement: Incubate the plates at 30°C and monitor yeast growth over time (e.g., 24-48 hours) by measuring the optical density at 600 nm (OD600).

-

Data Analysis: Plot the percentage of growth inhibition against the logarithm of the this compound concentration. Calculate the IC50 value using a non-linear regression analysis.

This assay determines the affinity of this compound for the C1 domain of PKC by measuring its ability to displace a high-affinity radiolabeled ligand, such as [3H]phorbol 12,13-dibutyrate ([3H]PDBu).[5]

-

Preparation of PKC Source: Use purified recombinant PKC isozymes or cell lysates known to express high levels of PKC.

-

Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine the PKC source, a fixed concentration of [3H]PDBu (typically at its Kd value), and phosphatidylserine/DAG micelles in a suitable assay buffer.

-

Competition: Add varying concentrations of unlabeled this compound to the reaction mixtures. To determine non-specific binding, include a set of reactions with a large excess of unlabeled PDBu.

-

Incubation: Incubate the reactions at room temperature or 37°C for a specified time to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the PKC-bound [3H]PDBu from the free radioligand. A common method is rapid filtration through a polyethyleneimine-treated glass fiber filter, which retains the PKC and its bound ligand.

-

Quantification: Wash the filters to remove unbound ligand, and quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the specific binding at each this compound concentration. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

This biochemical assay directly measures the enzymatic activity of PKC by quantifying the phosphorylation of a specific substrate.[14]

-

PKC Immunoprecipitation: Incubate cell lysates with a specific anti-PKC isozyme antibody. Capture the antibody-PKC complex using Protein A/G-agarose beads. Wash the beads extensively to remove non-specific proteins.

-

Kinase Reaction Setup: Resuspend the beads in a kinase assay buffer containing Ca2+, phosphatidylserine, and a PKC substrate (e.g., histone H1, myelin basic protein, or a specific peptide substrate).

-

Activation and Phosphorylation: Add this compound to the reaction tube to activate the immunoprecipitated PKC. Initiate the phosphorylation reaction by adding [γ-32P]ATP. Incubate at 30°C for 10-20 minutes.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Detection: Separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane. Visualize the phosphorylated substrate by autoradiography or phosphorimaging. The intensity of the radioactive band corresponds to the kinase activity.

Conclusion

This compound is a powerful and isozyme-selective activator of Protein Kinase C. Its ability to mimic the endogenous second messenger diacylglycerol allows it to directly engage and stimulate the activity of conventional and novel PKC isozymes. This potent activity translates into significant downstream effects on signaling pathways such as the MAPK/ERK cascade, ultimately influencing critical cellular processes. The detailed protocols provided herein offer a robust framework for researchers to investigate the nuanced effects of this compound, facilitating further exploration of its potential as a pharmacological tool and a foundation for the development of novel therapeutics.

References

- 1. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)-3a,3b,3c,4a,5,5a,8a,9,10,10a-Decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-2-phenyl-6H-2,8b-epoxyoxireno(6,7)azuleno(5,4-e)-1,3-benzodioxol-6-one | C27H30O8 | CID 119454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Gateway Synthesis, PKC Affinities and Cell Growth Activities of Daphnane Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deciphering the Role and Signaling Pathways of PKCα in Luminal A Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein kinase C isoenzymes: a review of their structure, regulation and role in regulating airways smooth muscle tone and mitogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Stimulation of protein kinase C-dependent and -independent signaling pathways by bistratene A in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Daphnetoxin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnetoxin and its derivatives, a class of daphnane-type diterpenoids, have garnered significant attention in early-stage drug discovery due to their potent biological activities.[1][2] Primarily isolated from plants of the Daphne genus, these compounds have demonstrated a range of effects, most notably anti-HIV and cytotoxic activities.[3][4][5] Their mechanism of action is often linked to the modulation of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction.[6][7] This technical guide provides a comprehensive overview of the core aspects of early-stage research on this compound derivatives, including their biological activities, detailed experimental protocols for their evaluation, and insights into their synthesis and mechanisms of action.

Biological Activities and Quantitative Data

The primary therapeutic potentials of this compound derivatives lie in their antiviral and anticancer properties. Numerous studies have quantified these activities using standard in vitro assays.

Anti-HIV Activity

Several this compound derivatives have shown potent inhibitory effects against the Human Immunodeficiency Virus (HIV). Their activity is often measured as the concentration required to inhibit viral replication by 50% (EC50).

| Compound | Virus Strain | Cell Line | EC50 (nM) | Citation |

| This compound | HIV-1 | C8166 | 0.282 | [2] |

| Genkwanine N | HIV-1 | - | 0.17 | [2] |

| Daphneodorin A | HIV-1 | MT4 | 0.16 | [2] |

| Daphneodorin B | HIV-1 | MT4 | 0.25 | [2] |

| Daphneodorin C | HIV-1 | MT4 | 2.9 | [2] |

Cytotoxic Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | Cell Line | IC50 (µM) | Citation |

| Genkwadaphnin | P-388 | 11.8 | [2] |

| Yuanhuacine | HL-60 | 10.8 | [2] |

| Gnidimacrin | K562 | 0.0012 | [2] |

| Daphnane (B1241135) Diterpenoid (from D. genkwa) | A549 | 7.77 - 20.56 | [5] |

Protein Kinase C (PKC) Modulation

This compound and its analogs are known to be potent activators of PKC isozymes. The differential activation of these isoforms may explain the varied biological effects of these compounds.[6]

| Compound | PKC Isoform | IC50 (nM) | Effect | Citation |

| This compound | PKC alpha | 536 ± 183 | Activation | [6] |

| This compound | PKC beta I | 902 ± 129 | Activation | [6] |

| This compound | PKC delta | 3370 ± 492 | Activation | [6] |

| Mezerein | PKC alpha | 1190 ± 237 | Activation | [6] |

| Mezerein | PKC beta I | 908 ± 46 | Activation | [6] |

| Mezerein | PKC delta | 141 ± 25 | Activation | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Isolation and Purification of Daphnane Diterpenoids from Daphne Species

A common method for obtaining this compound and its derivatives is through extraction and chromatographic separation from plant material.[3][4][8]

Materials:

-

Dried and powdered plant material (e.g., stems and leaves of Daphne species)

-

Methanol (B129727) (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Hexane

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction: Macerate the powdered plant material with methanol at room temperature. Filter and concentrate the extract under reduced pressure.

-

Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate. The daphnane diterpenoids are typically found in the ethyl acetate fraction.

-

Silica Gel Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Sephadex LH-20 Chromatography: Further purify the active fractions using a Sephadex LH-20 column with methanol as the eluent.

-

Preparative HPLC: Perform final purification of the isolated compounds by preparative HPLC on a C18 column with a suitable mobile phase, typically a gradient of methanol and water.

-

Structure Elucidation: Characterize the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[9][10][11]

Materials:

-

Cancer cell lines (e.g., A549, HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically a serial dilution) and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[12][13]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Rapid Recognition and Targeted Isolation of Anti-HIV Daphnane Diterpenes from Daphne genkwa Guided by UPLC-MSn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid isolation of cytotoxic daphnane diterpenoids from Daphne altaica Pall. using MS-DIAL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guided isolation of daphnane-type diterpenes from Daphne genkwa by molecular network strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential activation by this compound and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein kinase C delta (PKC delta): activation mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Daphnane Diterpenoids from Flower Buds and Blooming Flowers of Daphne odora Using UHPLC-Q-Exactive-Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

Toxicological Profile of Daphnetoxin and Mezerein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the toxicological profiles of daphnetoxin and mezerein, two structurally related daphnane-type diterpenoids found in plants of the Daphne genus.[1] These compounds are notable for their potent biological activities, primarily stemming from their interaction with Protein Kinase C (PKC), a critical family of enzymes in cellular signal transduction. This document summarizes key quantitative toxicological data, details relevant experimental methodologies, and visualizes the core signaling pathways and workflows.

Core Mechanism of Action: Protein Kinase C Activation

The principal mechanism underlying the toxicity of both this compound and mezerein is the potent activation of Protein Kinase C (PKC).[2] These molecules are mimics of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms. By binding to the C1 domain on the regulatory portion of PKC, they induce a conformational change that relieves autoinhibition, leading to persistent and unregulated kinase activity. This sustained activation disrupts numerous cellular processes controlled by PKC, including cell proliferation, differentiation, and apoptosis.[2]

Differential Activation of PKC Isoforms

A critical aspect of the toxicology of these compounds is their differential affinity for various PKC isoforms. Mezerein and this compound, despite their structural similarity, exhibit distinct selectivity profiles. This difference is believed to underlie their varying biological effects, such as the antileukemic properties of mezerein which are absent in this compound. Studies using an in vivo yeast phenotypic assay have quantified these differences.

The data reveals that this compound is a more potent activator of PKCα, whereas mezerein is significantly more potent in activating PKCδ. The lack of antileukemic effect from this compound may be attributable to its lower potency towards PKCδ. Both compounds are equipotent in activating PKCβI and do not activate the atypical PKCζ isoform.

Quantitative Toxicological Data

The following tables summarize the key quantitative data available for this compound and mezerein, covering acute toxicity and potency in activating PKC isoforms.

Table 1: Acute Toxicity Data

| Compound | Test Species | Route | LD50 Value | Citation |

| This compound | Mouse | Oral | 0.3 mg/kg | [3] |

| Mezerein | N/A | N/A | Not specified, but high doses are lethal | [2][4] |

Table 2: Potency of PKC Isoform Activation (IC50 Values)

| Compound | PKCα | PKCβI | PKCδ |

| This compound | 536 ± 183 nM | 902 ± 129 nM | 3370 ± 492 nM |

| Mezerein | 1190 ± 237 nM | 908 ± 46 nM | 141 ± 25 nM |

| Data derived from an in vivo yeast phenotypic assay where growth inhibition is proportional to PKC activation. |

Additional Toxicological Effects

Beyond direct PKC activation, this compound has been shown to exert significant mitochondrial toxicity.

Mitochondrial Toxicity of this compound

Studies on isolated rat liver mitochondria have demonstrated that this compound can disrupt mitochondrial function through several mechanisms, particularly at concentrations above 100 µM.[5] These effects contribute to its overall cellular toxicity.

The key mitochondrial effects include:

-

Increased Proton Leak: Disrupts the proton gradient across the inner mitochondrial membrane.

-

Induction of MPT Pore: Promotes the opening of the mitochondrial permeability transition pore, leading to mitochondrial swelling and apoptosis initiation.

-

Inhibition of ATP Synthase: Directly inhibits the enzyme responsible for ATP production.

-

Inhibition of Respiratory Chain: Impairs the electron transport chain, further reducing cellular energy production.[5]

Experimental Protocols

The characterization of this compound and mezerein relies on specific experimental methodologies. Below are descriptions of key assays.

Protocol: In Vivo Yeast Phenotypic Assay for PKC Activation

This assay provides a rapid and effective method for evaluating the potency and selectivity of PKC activators.[6][7] It leverages the fact that the expression of active mammalian PKC is toxic to yeast (Saccharomyces cerevisiae), causing a measurable increase in the cell doubling time.

Methodology Outline:

-

Yeast Strain Engineering: S. cerevisiae strains are engineered to express specific mammalian PKC isoforms (e.g., α, βI, δ, ζ) under the control of an inducible promoter.

-

Culture and Induction: Yeast cultures are grown to a logarithmic phase. The expression of the specific PKC isoform is then induced.

-

Compound Exposure: The engineered yeast cells are exposed to a range of concentrations of the test compound (this compound or mezerein).

-

Growth Monitoring: Cell growth is monitored over time, typically by measuring optical density (OD) at 600 nm.

-

Data Analysis: The cell doubling time is calculated for each concentration. The IC50 value (the concentration causing 50% of the maximal growth inhibition) is determined by plotting the growth inhibition against the compound concentration. This value serves as a quantitative measure of the compound's potency in activating the specific PKC isoform.

Protocol: Acute Oral Toxicity Study (General Guideline)

Acute toxicity studies are performed to determine the effects of a single, high-dose exposure to a substance and to establish the median lethal dose (LD50). While the specific protocol for the cited this compound LD50 is not detailed, the methodology generally follows standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[8][9]

Methodology Outline (based on OECD Guideline 423):

-

Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a single sex (typically females, as they are often slightly more sensitive) are used.

-

Acclimation: Animals are acclimated to laboratory conditions for at least 5 days.

-

Dosing: The test substance is administered in a single dose via oral gavage. The study proceeds in a stepwise manner using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of dosing at one level determines the dose for the next step.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, convulsions), and body weight changes. Intensive observation occurs for the first 24 hours, with periodic observations continuing for a total of 14 days.[8][10]

-

Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy to identify any pathological changes in tissues and organs.

-

LD50 Estimation: The LD50 is estimated based on the observed mortality across the different dose steps, classifying the substance into a specific toxicity category.

Conclusion

This compound and mezerein are highly toxic diterpenoids whose primary mechanism of action is the potent and sustained activation of Protein Kinase C. Their toxicological profiles are distinguished by their differential activation of PKC isoforms, which likely accounts for their distinct biological activities, including the antileukemic potential of mezerein. Furthermore, this compound exhibits significant mitochondrial toxicity, contributing to its cellular damage profile. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers engaged in toxicology, pharmacology, and the development of novel therapeutics inspired by these complex natural products. A thorough assessment of these toxicological properties is critical for any future research or development efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. Mezerein - Wikipedia [en.wikipedia.org]

- 3. This compound – Wikipedia [de.wikipedia.org]

- 4. Daphnin - Wikipedia [en.wikipedia.org]

- 5. Mitochondrial toxicity of the phyotochemicals this compound and daphnoretin--relevance for possible anti-cancer application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential protein kinase C ligand regulation detected in vivo by a phenotypic yeast assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of conventional mammalian protein kinase C isoforms expressed in budding yeast modulates the cell doubling time--a potential in vivo screen for protein kinase C activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of acute and sub-acute toxicity of selected traditional antiurolithiatic medicinal plant extracts in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acute and Subchronic Toxicity Profile of a Polyherbal Drug Used in Sri Lankan Traditional Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Daphnetoxin: From Traditional Remedy to Modern Molecular Target

A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of daphnetoxin, a potent diterpenoid found in plants of the Daphne genus. For centuries, various Daphne species have been utilized in traditional medicine across Asia and Europe to treat a range of conditions, including pain, inflammation, rheumatism, and even cancer.[1][2][3][4] However, these plants are also known for their significant toxicity, a characteristic largely attributed to this compound and related compounds.[5][6] This guide delves into the core molecular mechanisms of this compound, presents quantitative data on its bioactivity, details relevant experimental protocols, and visualizes its complex signaling pathways to support advanced research and drug development efforts.

Phytochemistry and Traditional Use

This compound is a daphnane-type diterpenoid orthoester, first isolated from the bark of Daphne mezereum and other Daphne species.[4][6][7] Plants of this genus have a long history in the traditional medicine of China, Tibet, Korea, and Europe for treating ailments like rheumatism, skin infections, and coughs.[1][2][8] For instance, decoctions of the stems and blossoms have been used for their anti-inflammatory (antiphlogistic) and pain-relieving (anodyne) properties.[8] Despite their use, the high toxicity, primarily due to this compound and the related compound mezerein, necessitates careful handling and preparation.[5][6]

Core Mechanism of Action: Protein Kinase C (PKC) Activation